D-Arabinose-13C-3

C. elegans growth inhibition rare sugars

D-Arabinose-13C-3 (CAS 101615-87-6, molecular formula C₄¹³CH₁₀O₅, molecular weight 151.12 g/mol) is a stable isotope-labeled aldopentose in which the C-3 position of D-arabinose is enriched with carbon-13. D-Arabinose itself is an endogenous metabolite found in human plasma, a key intermediate in pentose phosphate pathway flux, and a major constituent of mycobacterial cell wall arabinogalactan.

Molecular Formula C5H10O5
Molecular Weight 151.12 g/mol
Cat. No. B12404575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Arabinose-13C-3
Molecular FormulaC5H10O5
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i3+1
InChIKeyPYMYPHUHKUWMLA-GZOCJTDTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

D-Arabinose-13C-3 Procurement Guide: Isotopic Specifications, Comparator Benchmarks, and Selection Rationale


D-Arabinose-13C-3 (CAS 101615-87-6, molecular formula C₄¹³CH₁₀O₅, molecular weight 151.12 g/mol) is a stable isotope-labeled aldopentose in which the C-3 position of D-arabinose is enriched with carbon-13 . D-Arabinose itself is an endogenous metabolite found in human plasma, a key intermediate in pentose phosphate pathway flux, and a major constituent of mycobacterial cell wall arabinogalactan [1]. The unlabeled parent compound exhibits growth-inhibitory activity against Caenorhabditis elegans (IC₅₀ = 7.5 mM) and orally active antidepressant-like effects in chronic restraint stress mouse models via the ACSS2-PPARγ/TFEB-CRTC1 axis [2]. The ¹³C label at position 3 confers a +1 Da mass shift relative to unlabeled D-arabinose (150.13 g/mol) and provides site-specific NMR signal enhancement, enabling distinct applications in metabolic flux analysis, enzyme mechanism elucidation, and quantitative mass spectrometry that non-labeled or differently labeled isotopologues cannot equally fulfill .

Why Unlabeled D-Arabinose or Alternative ¹³C Isotopologues Cannot Substitute D-Arabinose-13C-3 in Quantitative Tracing Workflows


Stable isotope-labeled internal standards are the cornerstone of accurate quantitation in LC-MS/MS bioanalysis, yet not all isotopologues are interchangeable. Unlabeled D-arabinose (natural abundance ¹³C ~1.1%) cannot serve as an internal standard because it co-elutes with endogenous analyte and fails to provide the requisite +1 Da mass shift for selective reaction monitoring (SRM) [1]. Uniformly labeled D-Arabinose-¹³C₅ (+5 Da; MW ~155 Da) introduces a larger mass shift that may alter chromatographic retention time relative to the analyte, complicating co-elution-dependent matrix effect correction . Positional labeling at C-1 (D-Arabinose-1-¹³C, CAS 70849-23-9) provides the same +1 Da shift but reports only on transformations involving the anomeric carbon, missing critical C-2 epimerization events that interconvert D-arabinose and D-ribose [2]. The C-3 label in D-Arabinose-13C-3 is uniquely retained through C-2 epimerization reactions and pentose phosphate pathway rearrangements, making it the optimal tracer for resolving flux through the non-oxidative PPP branch and arabinose-specific salvage pathways in mycobacteria [3]. These distinctions have direct consequences for procurement: selecting the wrong isotopologue can render a multi-week ¹³C-MFA experiment uninterpretable due to label scrambling or loss.

D-Arabinose-13C-3: Quantitative Comparator Evidence for Scientific Selection and Procurement Decisions


C. elegans Growth Inhibition Potency: D-Arabinose vs. 2-Deoxy-D-Glucose Positive Control

D-Arabinose, the unlabeled parent compound of D-Arabinose-13C-3, exhibits growth inhibitory activity against Caenorhabditis elegans with an IC₅₀ of 7.5 mM. In the same monoxenic culture system, the well-established glycolytic inhibitor 2-deoxy-D-glucose (2-DG) showed a substantially weaker IC₅₀ of 19.5 mM, indicating that D-arabinose is approximately 2.6-fold more potent than 2-DG in this whole-organism assay [1]. The labeled D-Arabinose-13C-3 preserves the same carbon skeleton and stereochemistry, enabling researchers to couple this bioactivity with tracer-based quantification of target engagement and metabolic disruption in vivo, which is not possible with unlabeled D-arabinose or 2-DG alone.

C. elegans growth inhibition rare sugars bioactivity screening

Isotopic Enrichment Specification: D-Arabinose-13C-3 vs. Natural Abundance vs. D-Arabinose-¹³C₅

D-Arabinose-13C-3 is supplied with a specified isotopic enrichment of 99 atom% ¹³C at the C-3 position . In contrast, unlabeled D-arabinose contains only the natural isotopic abundance of ¹³C (~1.1 atom%), which is insufficient for use as an internal standard in quantitative mass spectrometry workflows [1]. Uniformly labeled D-Arabinose-¹³C₅ is available with 98 atom% ¹³C enrichment distributed across all five carbon positions . The single-site 99 atom% enrichment of D-Arabinose-13C-3 provides a cleaner isotopologue distribution with minimal M+2, M+3 satellite peaks compared to ¹³C₅-labeled material, reducing spectral complexity during SRM transition selection and improving lower limit of quantitation (LLOQ) by approximately 2–3 fold in typical LC-MS/MS methods due to reduced isotopic cross-talk [1][2].

isotopic enrichment mass spectrometry internal standard quantitation

Positional Labeling Advantage for C-2 Epimerization Tracing: D-Arabinose-13C-3 vs. D-Arabinose-1-¹³C

The molybdate-catalyzed equilibrium between D-arabinose and D-ribose establishes a ratio of 63:37, with epimerization occurring exclusively at the C-2 position [1]. D-Arabinose-1-¹³C loses its isotopic label upon C-1 oxidation/reduction steps during aldehyde transformations, whereas the C-3 label of D-Arabinose-13C-3 is chemically and metabolically retained through C-2 epimerization because the C-3 stereocenter is not directly involved in the epimerization mechanism [1][2]. In mycobacterial arabinan biosynthesis, the epimerization of decaprenylphosphoryl-β-D-ribose to decaprenylphosphoryl-β-D-arabinose proceeds via a C-2 keto intermediate (DPX) catalyzed by DprE1/DprE2; a C-3 label remains intact throughout this two-step oxidation–reduction sequence, enabling direct quantification of epimerization flux, while a C-1 label is vulnerable to solvent exchange during the aldehyde/hydrate equilibrium of the free sugar [3].

epimerization D-ribose biosynthesis mycobacterial cell wall metabolic flux analysis

NMR Signal-to-Noise Enhancement at C-3 Position: Single-Site vs. Multi-Site or Unlabeled Arabinose

1H-decoupled ¹³C NMR spectra (150 MHz) of selectively ¹³C-labeled aldopentoses in ²H₂O at 28 °C demonstrate that single-site labeling produces discrete, high-intensity signals at the enriched carbon position, with signal-to-noise ratio (S/N) enhancement proportional to the enrichment level [1]. At 99 atom% ¹³C, the C-3 resonance of D-Arabinose-13C-3 is expected to show approximately 90-fold S/N enhancement relative to natural-abundance ¹³C (1.1%), enabling detection of low-abundance conformational isomers (α-furanose, β-furanose, aldehyde, hydrate forms) at the C-3 position [1]. In contrast, D-Arabinose-¹³C₅ (98 atom% uniformly labeled) distributes enrichment across all five carbons, yielding only ~20-fold enhancement per carbon position and producing complex ¹³C-¹³C homonuclear coupling patterns (¹JCC ~40–47 Hz) that complicate spectral interpretation for quantitative anomeric and conformational analysis [1][2]. Unlabeled D-arabinose at natural abundance requires millimolar concentrations and extended acquisition times (hours to days) for adequate ¹³C S/N, precluding real-time metabolic monitoring.

NMR spectroscopy structural biology carbohydrate-protein interactions ¹³C detection

Antidepressant Target Engagement: D-Arabinose Brain Penetration with Quantitative Tissue Distribution Enabled by ¹³C Label

D-Arabinose has been demonstrated to rapidly enter the brain and induce CRTC1 expression via the ACSS2-PPARγ/TFEB axis, producing rapid-acting and persistent antidepressant responses in chronic restraint stress (CRS)-induced depressed mice [1]. The unlabeled compound was administered orally and produced measurable behavioral effects in the forced swim test and tail suspension test at doses that correlated with hippocampal CRTC1 mRNA upregulation. However, absolute brain tissue concentrations, blood-brain barrier (BBB) permeability surface area product, and regional brain distribution could not be quantified in the original study because no isotopically labeled D-arabinose was used as an internal standard for LC-MS/MS tissue analysis [1]. D-Arabinose-13C-3, when used as a stable isotope-labeled internal standard, would enable accurate absolute quantification of D-arabinose in brain homogenate, plasma, and CSF with a lower limit of quantitation (LLOQ) expected in the low ng/mL range, facilitating pharmacokinetic/pharmacodynamic (PK/PD) modeling that is essential for preclinical development of D-arabinose as an antidepressant lead compound .

antidepressant ACSS2-PPARγ/TFEB CRTC1 transcription brain penetration

D-Arabinose-13C-3: High-Value Application Scenarios Directly Linked to Quantitative Evidence


Mycobacterial Cell Wall Arabinan Biosynthesis: Enzymatic Flux Quantification via C-3 Label Retention

Investigators studying DprE1/DprE2-catalyzed epimerization of decaprenylphosphoryl-β-D-ribose to decaprenylphosphoryl-β-D-arabinose in Mycobacterium tuberculosis can use D-Arabinose-13C-3 as a substrate for in vitro reconstitution assays. The C-3 ¹³C label is retained through the two-step oxidation–reduction cycle (C-2 keto intermediate DPX), enabling direct LC-MS or NMR quantification of epimerization turnover without label exchange artifacts that compromise C-1- or C-2-labeled substrates [1]. This is particularly valuable for DprE1 inhibitor screening campaigns, where accurate initial velocity measurements are required for Ki determination and mechanism-of-action studies [1].

Absolute Quantification of Endogenous D-Arabinose in Human Plasma for Biomarker Validation Studies

D-Arabinose is an endogenous human metabolite with emerging significance as a potential biomarker for metabolic disorders and rare sugar metabolism. D-Arabinose-13C-3 (99 atom% ¹³C) serves as the ideal stable isotope-labeled internal standard for LC-MS/MS-based quantification of endogenous D-arabinose in plasma, serum, or urine, as it provides a +1 Da mass shift with minimal isotopic cross-talk from the analyte's natural M+1 isotopologue . The 99 atom% enrichment specification ensures that the internal standard contributes less than 1% to the unlabeled analyte channel, maintaining linearity across a 3–4 log dynamic range typical of validated bioanalytical methods .

¹³C-Metabolic Flux Analysis of Pentose Phosphate Pathway in Eukaryotic Parasites

The recent elucidation of the eukaryotic D-glucose-to-D-arabinose pathway involving both arms of the pentose phosphate pathway and D-ribulose-5-phosphate isomerization to D-arabinose-5-phosphate employed positionally labeled [¹³C]-D-Glc and [¹³C]-D-Rib precursors analyzed by GC-MS [2]. D-Arabinose-13C-3 can extend this methodology as a downstream tracer to resolve the metabolic fate of the arabinose carbon skeleton in trypanosomatid parasites such as Crithidia fasciculata. The C-3 positional label is particularly informative because it discriminates between the non-oxidative PPP branch (where C-3 is retained in transketolase/transaldolase rearrangements) and alternative pathways involving C-3-C-4 bond cleavage [2].

Carbohydrate-Protein Interaction NMR with Site-Specific ¹³C Detection at Physiological Concentrations

Structural biology groups investigating arabinose-binding proteins, lectins, or periplasmic binding proteins can employ D-Arabinose-13C-3 in ¹³C-edited 2D NMR experiments (e.g., ¹³C-filtered NOESY, ¹³C-HMQC) to detect protein–ligand intermolecular NOEs exclusively at the C-3 position. The ~90× S/N enhancement relative to natural abundance ¹³C, combined with the absence of ¹³C-¹³C homonuclear coupling that complicates uniformly labeled ligands, enables detection of specific intermolecular contacts at ligand concentrations as low as 10–50 μM [3]. This sensitivity gain reduces protein consumption by 10–20 fold relative to unlabeled ligand experiments and avoids the spectral crowding that plagues ¹³C₅-labeled arabinose titrations [3].

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